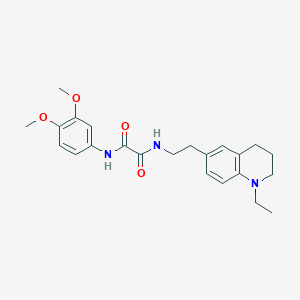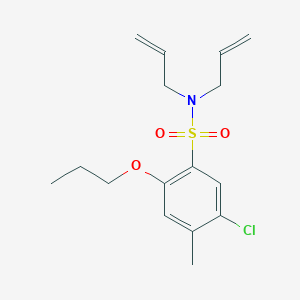![molecular formula C18H20N4O3 B2513353 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 860785-53-1](/img/structure/B2513353.png)
1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature . More research would be needed to fully understand the chemical reactivity of this compound.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Our compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Alzheimer’s Disease Research
Recent studies have explored the potential of our compound in Alzheimer’s disease (AD) research. Specifically, it has been evaluated for its ability to reduce amyloid-beta (Aβ) formation in cellular models expressing the APPswe mutation . Further investigations are needed to understand its mechanism of action and therapeutic implications.
Anti-HIV Activity
Indole derivatives, including our compound, have shown promise as anti-HIV agents. Their unique chemical structures make them attractive candidates for inhibiting viral replication. Researchers have explored their potential in blocking viral entry, reverse transcription, and integrase activity . Our compound’s specific anti-HIV properties warrant further investigation.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the potential risks posed by the compound to human health and the environment. Unfortunately, the safety and hazard information for this compound is not available in the literature .
Zukünftige Richtungen
The future directions for research on this compound could include further studies to determine its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for potential applications of this compound in various fields .
Eigenschaften
IUPAC Name |
1-ethyl-4-[(4-methoxyphenyl)methylamino]-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-22-17-15(11(2)21-22)16(14(10-20-17)18(23)24)19-9-12-5-7-13(25-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,19,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYQFXVWUKSNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2513272.png)

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2513274.png)





![6-methoxy-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B2513288.png)
![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B2513290.png)
